molecular formula C19H24N4OS B11195179 N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide

N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B11195179
M. Wt: 356.5 g/mol
InChI Key: UWOWPRUMBGRMMN-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diketone and a guanidine derivative.

    Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution, where a halogenated pyrimidine reacts with piperidine.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and pyrimidine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylphenyl)-2-{[6-(morpholin-4-YL)pyrimidin-4-YL]sulfanyl}acetamide: Similar structure but with a morpholine ring instead of piperidine.

    N-(3,5-Dimethylphenyl)-2-{[6-(pyrrolidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

The unique combination of the piperidine and pyrimidine rings, along with the thioether and acetamide functionalities, gives N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C19H24N4OS/c1-14-8-15(2)10-16(9-14)22-18(24)12-25-19-11-17(20-13-21-19)23-6-4-3-5-7-23/h8-11,13H,3-7,12H2,1-2H3,(H,22,24)

InChI Key

UWOWPRUMBGRMMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3)C

Origin of Product

United States

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